molecular formula C11H6Br2F3N B15225247 4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline

4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline

Cat. No.: B15225247
M. Wt: 368.97 g/mol
InChI Key: JDQYPMGSMFHETD-UHFFFAOYSA-N
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Description

4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline typically involves multi-step organic reactions. One common method includes the bromination of 3-(bromomethyl)-7-(trifluoromethyl)isoquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atoms or to convert the trifluoromethyl group to other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted isoquinolines depending on the nucleophile used.

    Oxidation Reactions: Products may include isoquinoline derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: Products include dehalogenated isoquinolines or derivatives with modified trifluoromethyl groups.

Scientific Research Applications

4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of bromine and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)benzonitrile
  • 4-Bromo-3-(trifluoromethyl)aniline
  • 4-Bromo-3-(trifluoromethyl)benzoic acid

Uniqueness

4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline is unique due to the combination of bromine and trifluoromethyl groups on the isoquinoline scaffold. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H6Br2F3N

Molecular Weight

368.97 g/mol

IUPAC Name

4-bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C11H6Br2F3N/c12-4-9-10(13)8-2-1-7(11(14,15)16)3-6(8)5-17-9/h1-3,5H,4H2

InChI Key

JDQYPMGSMFHETD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC=C2C=C1C(F)(F)F)CBr)Br

Origin of Product

United States

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